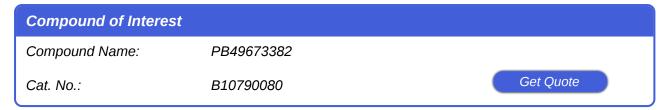


An In-depth Technical Guide to PB49673382 (CHEMBL310250)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical entity identified as **PB49673382**. The primary objective is to consolidate the available chemical and structural information. Publicly accessible scientific literature and chemical databases currently lack indepth biological studies, including detailed experimental protocols and defined signaling pathways, for this specific molecule. Therefore, this guide focuses on the foundational chemical data.

Chemical Identity and Structure

The identifier **PB49673382** corresponds to the chemical compound 4-Hydroxy-N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-benzamide. This information is corroborated by its entry in the PubChem and ChEMBL databases.[1]

Chemical Structure

The two-dimensional chemical structure of the molecule is presented below:

Chemical structure of 4-Hydroxy-N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][<a href=

1][2]diazepin-3-yl)-benzamide"



src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14208266&t=l" width="400"/>

Figure 1. 2D Structure of 4-Hydroxy-N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1] [2]diazepin-3-yl)-benzamide.

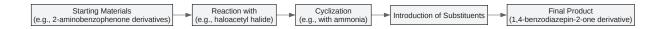
Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is computationally derived and sourced from the PubChem database.[1]

Property	Value
Molecular Formula	C22H17N3O3
Molecular Weight	371.4 g/mol
IUPAC Name	4-hydroxy-N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)benzamide
InChI Key	YUNMDDZUUKCCKX-UHFFFAOYSA-N
Canonical SMILES	C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC= C32)NC(=O)C4=CC=C(C=C4)O
ChEMBL ID	CHEMBL310250
PubChem CID	14208266

Synthesis

A specific, detailed experimental protocol for the synthesis of 4-Hydroxy-N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-benzamide is not readily available in the public domain. However, a general method for the preparation of 1,4-benzodiazepin-2-one derivatives is described in patent US3852274A. This patent outlines a process that could potentially be adapted for the synthesis of the target molecule. The general workflow is depicted below.





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Figure 2. Generalized synthetic workflow for 1,4-benzodiazepin-2-one derivatives.

Biological Activity and Experimental Data

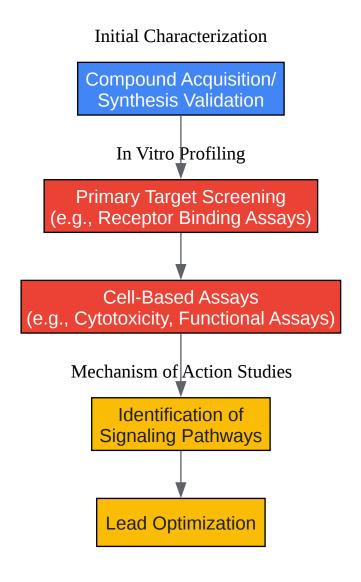
As of the date of this document, there is a notable absence of published research detailing the biological activity, mechanism of action, or associated signaling pathways for 4-Hydroxy-N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-benzamide. Searches of scientific literature and biological activity databases did not yield any specific screening assays or experimental protocols where this compound has been evaluated.

The core structure, a benzodiazepine, is a well-known pharmacophore. Compounds of this class are known to interact with a variety of biological targets, most notably the GABA-A receptor in the central nervous system. However, it is crucial to note that the specific activity of **PB49673382** cannot be inferred from its structural class alone and requires dedicated experimental investigation.

Logical Relationships and Future Directions

Given the lack of empirical data, a logical workflow for the initial investigation of this compound is proposed. This workflow is designed to elucidate its basic biological and pharmacological profile.





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Figure 3. Proposed experimental workflow for the investigation of **PB49673382**.

Conclusion

PB49673382, chemically identified as 4-Hydroxy-N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1] [2]diazepin-3-yl)-benzamide, is a molecule with a well-defined chemical structure but a currently undefined biological profile. This technical guide consolidates the available chemical data. The absence of published experimental protocols and biological activity data underscores the need for foundational research to determine the potential utility of this compound in drug



discovery and development. Future research should focus on the systematic in vitro and in vivo evaluation of this molecule to uncover its pharmacological properties.

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References

- 1. 4-Hydroxy-N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide |
 C22H17N3O3 | CID 14208266 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines PMC [pmc.ncbi.nlm.nih.gov]
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